![molecular formula C14H15FN2O2 B2787347 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 1159976-76-7](/img/structure/B2787347.png)
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
The compound “2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a diazenyl group attached to a fluorophenyl group and a dimethylcyclohexane-1,3-dione group. The presence of the diazenyl group suggests that it might be a type of azo compound, which are often used as dyes .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, hydrogen bonding can occur between the imidazole rings of neighboring molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, azo compounds can undergo reactions like reduction, oxidation, or coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione”:
Dye and Pigment Synthesis
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is widely used in the synthesis of dyes and pigments. The azo group (N=N) in its structure is responsible for the vivid colors produced, making it a valuable component in the textile and printing industries. The compound’s stability and ability to form strong bonds with fabrics enhance the durability and vibrancy of the colors .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment method for cancer and other diseases. The azo group can be activated by light to produce reactive oxygen species (ROS), which can kill cancer cells. Its ability to be selectively activated by specific wavelengths of light makes it a promising candidate for targeted cancer treatments .
Organic Electronics
In the field of organic electronics, 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties, such as high electron mobility and stability, make it suitable for use in these devices, contributing to their efficiency and longevity .
Analytical Chemistry
This compound is utilized in analytical chemistry for the detection and quantification of various substances. Its strong chromophore properties allow it to be used as a reagent in spectrophotometric analysis, where it can form colored complexes with specific analytes, facilitating their detection and measurement .
Pharmaceutical Development
Finally, this compound is explored in pharmaceutical development for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery. Research is ongoing to explore its efficacy and safety in treating various diseases, including cancer, infections, and inflammatory conditions.
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Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGQLJDGXFBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione |
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